1-(2-Hydroxypropylamino)propan-2-one
Description
1-(2-Hydroxypropylamino)propan-2-one is a secondary amine derivative containing a ketone group and a hydroxypropylamino side chain. Structurally, it combines a propan-2-one backbone with a 2-hydroxypropylamino substituent, which confers unique reactivity and solubility properties.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-5(8)3-7-4-6(2)9/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
OJWBNBPVUFHBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxypropylamino)propan-2-one can be synthesized through several methods. One common approach involves the reaction of propylene oxide with diisopropanolamine. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxypropylamino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
1-(2-Hydroxypropylamino)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropylamino)propan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other amines and ketones allow for comparative analysis. Key analogs and their properties are outlined below:
Table 1: Comparative Analysis of 1-(2-Hydroxypropylamino)propan-2-one and Analogous Compounds
Functional Group Analysis
- Hydroxypropylamino vs. Hydroxyl Groups: DIPA (1-(2-hydroxypropylamino)propan-2-ol) shares the hydroxypropylamino moiety but replaces the ketone with a hydroxyl group. This structural difference reduces its reactivity in nucleophilic reactions compared to this compound, which may enhance its utility in ketone-based syntheses .
- Ketone vs. Aryl Ketone: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one () features an aryl ketone, which increases its stability and pharmacological activity compared to aliphatic ketones like this compound. The latter’s aliphatic chain likely improves solubility in polar solvents .
Application-Specific Comparisons
- CO₂ Capture: DIPA and other alkanolamines (e.g., MEA, DEA) are benchmark compounds for CO₂ absorption due to their hydroxyl and amino groups.
- Pharmaceutical Utility: Pelletierine () and 2-(Methylamino)-1-(3-methylphenyl)propan-1-one () demonstrate the role of ketones in bioactive molecules. The target compound’s hydroxypropylamino group could modulate bioavailability or metabolic pathways, as seen in conjugated metabolites like p-hydroxyamphetamine ().
- Material Science: The hydrochloride derivative in highlights how ketone-amine hybrids can enhance polymer properties. This compound may similarly contribute to advanced materials via its dual functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
